![molecular formula C18H12N2O6S2 B13406437 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one is a complex organic compound that belongs to the class of conjugated organic materials These materials are known for their desirable physical and electronic properties, which make them suitable for various applications in scientific research and industry
准备方法
The synthesis of 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the chemical synthesis and characterization of the compound using techniques such as Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (NMR), and carbon NMR spectroscopy . The compound can be electrocoated on glassy carbon electrodes in various initial molar concentrations using lithium perchlorate in acetonitrile as the electrolyte . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium perchlorate, acetonitrile, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form electroactive polymers when electrocoated on electrodes, which exhibit desirable capacitive behaviors .
科学研究应用
This compound has a wide range of scientific research applications due to its unique properties. In chemistry, it is used to study the formation of conjugated systems and their electronic properties . In biology and medicine, it may be explored for its potential use in biosensors and other diagnostic tools . In industry, the compound is used in the development of advanced materials, such as conducting polymers and electrochromic devices . Its high electrical conductivity, low band gap, and environmental stability make it suitable for various applications in molecular electronics and energy storage .
作用机制
The mechanism of action of 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one involves its interaction with molecular targets and pathways in the systems where it is applied. For example, in electrochemical applications, the compound’s electroactive properties are attributed to its ability to undergo redox reactions, which facilitate the transfer of electrons . The presence of heterocyclic units in its structure enhances its electronic properties and stability, making it effective in various applications .
相似化合物的比较
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one can be compared with other similar compounds, such as 3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole . These compounds share similar structural features, including the presence of heterocyclic units and conjugated systems. each compound has unique properties that make it suitable for specific applications.
属性
分子式 |
C18H12N2O6S2 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H12N2O6S2/c21-17-9-10(12(20-17)16-14-8(6-28-16)24-2-4-26-14)18(22)19-11(9)15-13-7(5-27-15)23-1-3-25-13/h5-6,19,22H,1-4H2 |
InChI 键 |
AAJUXBITZFJNBZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(SC=C2O1)C3=C4C(=C(N3)O)C(=NC4=O)C5=C6C(=CS5)OCCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



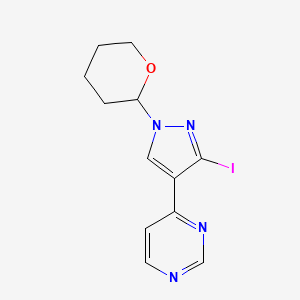



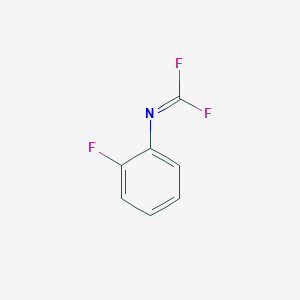
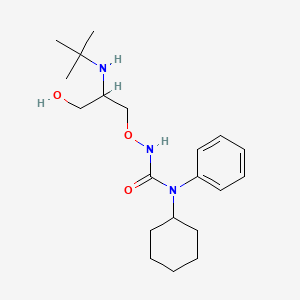



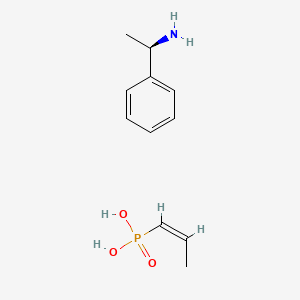
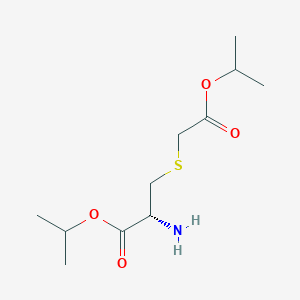
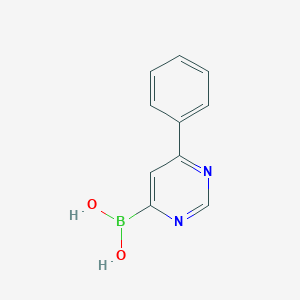
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
